3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline
Description
3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline is a quinoline-based small molecule featuring a sulfonyl group at the 3-position and a piperazine moiety substituted with a 2-methoxyphenyl group at the 4-position. The ethylphenylsulfonyl group enhances electron-withdrawing properties and stability, while the 2-methoxyphenyl-piperazine substitution may improve receptor binding affinity due to hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-3-21-12-14-22(15-13-21)35(32,33)27-20-29-24-9-5-4-8-23(24)28(27)31-18-16-30(17-19-31)25-10-6-7-11-26(25)34-2/h4-15,20H,3,16-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDROSDQKAZGKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C5=CC=CC=C5OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline is a complex organic compound belonging to the quinoline family, notable for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a quinoline core with a piperazine moiety and a sulfonyl group. Its structural complexity allows for interactions with various biological targets, which is essential for its therapeutic potential. The presence of multiple aromatic rings and functional groups enhances its solubility and bioavailability compared to other similar compounds.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Quinoline derivatives have shown efficacy against various bacterial and fungal strains. The specific compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.
- Neuropharmacological Effects : Due to the piperazine component, the compound may possess antidepressant or anxiolytic properties.
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Nucleophilic Substitution : The introduction of the sulfonyl group.
- Condensation Reactions : Formation of the piperazine linkage.
- Cyclization Processes : Finalizing the quinoline structure.
Each step requires careful optimization to maximize yield and purity.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Screening :
- Anticancer Activity :
- Neuropharmacological Studies :
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-Chloroquinoline | Chlorine substitution on quinoline | Antimalarial activity |
| 2-Methylquinoline | Methyl group on quinoline | Antimicrobial properties |
| Piperazine derivatives | Piperazine ring substitution | Antidepressant effects |
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below highlights structural and functional differences between the target compound and analogous quinoline derivatives:
Pharmacological and Physicochemical Comparisons
- Electronic Effects : The ethylphenylsulfonyl group in the target compound provides moderate electron withdrawal compared to chlorobenzenesulfonyl (stronger) or methylbenzenesulfonyl (weaker) groups, influencing reactivity and binding to targets like kinases or GPCRs .
- Solubility: The 6-methoxy substituent in BB09358 enhances aqueous solubility compared to the target compound’s unsubstituted quinoline core, which may rely on the ethyl group for lipophilicity .
- Metabolic Stability: Fluorine in 2-(4-ethylpiperazin-1-yl)-8-(2-fluorophenyl)quinoline reduces oxidative metabolism, whereas the target compound’s ethyl group may undergo CYP450-mediated oxidation, necessitating formulation adjustments .
Preparation Methods
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₈H₂₉N₃O₃S | |
| Molecular weight | 487.62 g/mol | |
| Predicted LogP | 4.2 | |
| Topological polar SA | 90.8 Ų |
Core Synthesis Strategies
Quinoline Scaffold Preparation
The quinoline nucleus is typically synthesized via:
- Skraup reaction : Cyclization of aniline derivatives with glycerol and sulfuric acid.
- Friedländer synthesis : Condensation of 2-aminobenzaldehyde with ketones.
Sulfonation and Piperazine Coupling
Sulfonation at C-3 Position
The 4-ethylbenzenesulfonyl group is introduced via:
Quinoline-Br + 4-EtC₆H₄SO₂Na → Quinoline-SO₂C₆H₄Et + NaBr
Conditions :
Piperazine Installation at C-4 Position
The brominated intermediate undergoes Buchwald-Hartwig amination:
Quinoline-Br + 4-(2-MeOC₆H₄)piperazine → Target compound + HBr
Optimized parameters :
- Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%)
- Cs₂CO₃ base, toluene, 100°C, 24 hours
- Yield: 82% with >95% purity (HPLC)
Alternative Synthetic Routes
One-Pot Sequential Functionalization
A patent-derived approach combines sulfonation and amination in a single reactor:
- Initial sulfonation using 4-ethylbenzenesulfonyl chloride (1.2 eq)
- In situ piperazine coupling without intermediate isolation
Advantages :
Solid-Phase Synthesis
Immobilized quinoline derivatives on Wang resin enable:
- Stepwise addition of sulfonyl and piperazine groups
- Automated purification via resin washing
- Typical isolated yield: 65–70%
Process Optimization and Scale-Up
Table 2: Reaction Condition Comparison
| Parameter | Small-Scale (Lab) | Pilot-Scale |
|---|---|---|
| Temperature | 100–110°C | 95–105°C (jacketed reactor) |
| Catalyst Loading | 5 mol% Pd | 3.5 mol% Pd |
| Reaction Time | 24 hours | 18 hours |
| Isolated Yield | 68–75% | 70–72% |
Key findings :
- Reduced catalyst loading at scale maintains efficiency while lowering metal contamination risks
- Temperature control within ±2°C prevents decomposition of heat-sensitive intermediates
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 8.95 (d, J=2.1 Hz, 1H, quinoline-H), 7.82–7.75 (m, 4H, aromatic), 3.88 (s, 3H, OCH₃)
- LCMS (ESI+) : m/z 488.2 [M+H]⁺ (calc. 487.62)
Industrial Viability Assessment
Table 3: Cost Analysis of Key Reagents
| Reagent | Cost/kg (USD) | Contribution to Total Cost |
|---|---|---|
| 4-(2-MeOC₆H₄)piperazine | 12,500 | 58% |
| Pd(PPh₃)₄ | 8,200 | 27% |
| 4-EtC₆H₄SO₂Cl | 3,800 | 12% |
Process economics :
- Catalyst recycling reduces Pd-associated costs by 40%
- Bulk piperazine procurement agreements lower input expenses by 18–22%
Emerging Methodologies
Continuous Flow Synthesis
Microreactor technology enables:
Q & A
Q. What are the key synthetic routes for synthesizing 3-((4-Ethylphenyl)sulfonyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinoline, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
Quinoline Core Formation : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions (e.g., HCl/EtOH at 80–100°C) .
Sulfonylation : Reacting the quinoline intermediate with 4-ethylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) using a base like triethylamine (TEA) to neutralize HCl byproducts .
Piperazine Coupling : Introduce the 4-(2-methoxyphenyl)piperazine moiety via nucleophilic substitution or Buchwald-Hartwig amination under Pd catalysis (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene at 110°C) .
- Optimization Tips :
- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Monitor reaction progress with TLC or HPLC to isolate intermediates and minimize side products .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration and coupling patterns (e.g., sulfonyl group at δ 7.5–8.0 ppm for aromatic protons) .
- X-ray Diffraction : Single-crystal analysis reveals bond angles, torsion angles, and packing behavior (e.g., orthorhombic crystal system with space group P2₁2₁2₁) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~533.2) .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfonyl group position, piperazine substituents) influence this compound’s binding affinity to serotonin or dopamine receptors?
- Methodological Answer :
- SAR Studies : Compare analogs by replacing the 4-ethylphenylsulfonyl group with bulkier substituents (e.g., 4-propyl or trifluoromethyl). Use radioligand binding assays (e.g., ³H-spiperone for dopamine D₂ receptors) to quantify IC₅₀ values .
- Computational Docking : Perform molecular docking with receptor crystal structures (e.g., PDB ID 6CM4 for D₂) using AutoDock Vina. Focus on hydrogen bonding (e.g., sulfonyl oxygen with Ser193) and π-π stacking (quinoline core with Phe389) .
Q. How can contradictory data on this compound’s cytotoxicity across cell lines be resolved?
- Methodological Answer :
- Experimental Design :
Standardize assay conditions (e.g., MTT assay at 48h exposure, 5% CO₂) to control for metabolic variability .
Test in isogenic cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific toxicity mechanisms.
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to compare gene expression patterns (e.g., apoptosis markers like BAX/BCL-2) in sensitive vs. resistant lines .
Q. What computational approaches predict this compound’s metabolic stability and potential drug-drug interactions?
- Methodological Answer :
- ADME Prediction : Use Schrödinger’s QikProp to estimate logP (target: 3–5), CYP450 inhibition (e.g., CYP3A4), and plasma protein binding .
- Metabolite Identification : Simulate phase I/II metabolism with BioTransformer 3.0. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
